molecular formula C25H33N3O4S B6494167 N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide CAS No. 898426-63-6

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide

Cat. No. B6494167
CAS RN: 898426-63-6
M. Wt: 471.6 g/mol
InChI Key: NURGUYIBKJYZHA-UHFFFAOYSA-N
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Description

“N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and alkaloids . The compound also features sulfonyl and amide functional groups, which are often found in drug molecules due to their ability to form hydrogen bonds, enhancing solubility and bioavailability .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, sulfonyl and amide functional groups, and various alkyl substituents. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The reactivity of this specific compound would depend on the electronic and steric effects of its substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and substituents. For example, the presence of the polar sulfonyl and amide groups could enhance solubility in polar solvents .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide:

Pharmaceutical Development

This compound, featuring a piperidine moiety, is significant in drug discovery due to its potential pharmacological activities. Piperidine derivatives are known for their diverse therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties . The specific structure of this compound suggests it could be explored for similar therapeutic uses, particularly in targeting specific receptors or enzymes involved in these diseases.

Neuropharmacology

Piperidine derivatives have shown promise in neuropharmacology, particularly in the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia . The compound’s structure, which includes a sulfonyl group, may enhance its ability to cross the blood-brain barrier, making it a potential candidate for developing treatments for central nervous system disorders.

Anticancer Research

The presence of the piperidine ring and sulfonyl group in this compound makes it a potential candidate for anticancer research. Piperidine derivatives have been studied for their cytotoxic effects on cancer cells, and modifications to the piperidine ring have been shown to enhance anticancer activity . This compound could be investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.

Antimicrobial Agents

Given the broad-spectrum antimicrobial activity of piperidine derivatives, this compound could be explored as a potential antimicrobial agent . Its unique structure may provide efficacy against a range of bacterial, fungal, and viral pathogens, making it a valuable candidate for developing new antimicrobial drugs.

Anti-inflammatory Applications

Piperidine derivatives have demonstrated significant anti-inflammatory properties . This compound could be studied for its potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Analgesic Development

The analgesic properties of piperidine derivatives are well-documented . This compound could be explored for its potential to act as a pain reliever, particularly in chronic pain conditions. Its structure may allow it to interact with pain receptors or modulate pain signaling pathways effectively.

Antioxidant Research

Piperidine-containing compounds have shown antioxidant properties, which are crucial in preventing oxidative stress-related diseases . This compound could be investigated for its ability to scavenge free radicals and protect cells from oxidative damage, contributing to the development of antioxidant therapies.

Synthetic Chemistry

Beyond its direct applications, this compound can serve as a valuable intermediate in synthetic chemistry. Its complex structure, featuring multiple functional groups, makes it a versatile building block for synthesizing other biologically active molecules . Researchers can use it to develop new compounds with enhanced pharmacological properties.

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many piperidine derivatives exhibit biological activity, and their mechanisms of action can vary widely .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activity. Piperidine derivatives are a rich area of study in medicinal chemistry, and new compounds in this class could have potential as pharmaceuticals .

properties

IUPAC Name

N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S/c1-4-20-10-12-21(13-11-20)27-25(30)24(29)26-15-14-22-7-5-6-16-28(22)33(31,32)23-17-18(2)8-9-19(23)3/h8-13,17,22H,4-7,14-16H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURGUYIBKJYZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide

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